molecular formula C18H30O2 B1207771 11-Octadecen-9-ynoic acid

11-Octadecen-9-ynoic acid

Cat. No. B1207771
M. Wt: 278.4 g/mol
InChI Key: VENIIVIRETXKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Octadecen-9-ynoic acid is a natural product found in Santalum spicatum and Jodina rhombifolia with data available.

Scientific Research Applications

Chemical Derivatives and Applications

  • 11-Octadecen-9-ynoic acid, derived from Sandalwood seed oil, can be epoxidized and further processed to produce various chemical derivatives with potential applications in different fields. These derivatives include anti- and syn-fluorohydrin, chloro-keto acetylene, and fluoro-allenic and chloro-allenic C(18) fatty esters, as confirmed by spectrometric and spectroscopic techniques (Lie Ken Jie et al., 2003).

Application in Coatings

  • Partially or fully biosourced (co)polyamides have been synthesized using 11-Octadecen-9-ynoic acid and related compounds. These polymers exhibit low glass transition and melting temperatures and can be used as bio-based UV powder coatings for heat-sensitive substrates (Rejaibi et al., 2015).

Novel Azido Fatty Acid Ester Derivatives

  • Methyl octadec-11Z-en-9-ynoate, a derivative of 11-Octadecen-9-ynoic acid, can be used to produce various azido fatty acid ester derivatives, expanding its potential applications in organic synthesis and materials science (Lie Ken Jie & Alam, 2001).

Flavor and Aroma Contribution

  • 11-Octadecen-9-ynoic acid and its derivatives contribute significantly to the flavor and aroma profiles of certain foods. They are identified in chanterelles and have taste-modulating properties, suggesting their potential use in the food industry (Mittermeier et al., 2018).

Anti-Trypanosomal Effects

  • Compounds derived from 11-Octadecen-9-ynoic acid show potential anti-Trypanosoma cruzi effects. They might be valuable in developing new treatments for diseases like Chagas disease (Londero et al., 2018).

properties

Product Name

11-Octadecen-9-ynoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadec-11-en-9-ynoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)

InChI Key

VENIIVIRETXKSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC#CCCCCCCCC(=O)O

synonyms

11-octadecen-9-ynoic acid
santalbic acid
ximenynic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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